![molecular formula C13H18BrNO3S B3137108 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide CAS No. 433694-10-1](/img/structure/B3137108.png)
5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide
Overview
Description
5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C13H18BrNO3S . It is a derivative of benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its molecular formula C13H18BrNO3S . Unfortunately, the specific 3D structure or other detailed structural information is not available in the retrieved resources.Scientific Research Applications
Synthesis of Novel Compounds
Research work by Kaneda (2020) focuses on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the development of unique polyheterocyclic compounds and multifunctional click cycloalkyne agents. This underscores the versatility of sulfonamide derivatives in organic synthesis and their potential in pharmaceutical development Kaneda, 2020.
Environmental Impact of Brominated Compounds
A review by Zuiderveen et al. (2020) summarizes the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for more research on their occurrence, environmental fate, and toxicity. The review identifies significant knowledge gaps in the study of NBFRs, indicating a need for optimized analytical methods and further research on their indoor environments and potential leaching Zuiderveen, Slootweg, & de Boer, 2020.
Pharmacological Properties
The pharmacological and toxicological properties of N-Benzylphenethylamine ("NBOMe") hallucinogens, including discussions on their mechanism of action via 5-HT2A receptor activation, provide insight into the biochemical and pharmacological effects of structurally related compounds. Such research helps in understanding the potential therapeutic or toxicological profiles of related chemical entities, including brominated and sulfonamide compounds Halberstadt, 2017.
properties
IUPAC Name |
5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXFICRNVWBBJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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